molecular formula C19H30N2O3S B4497121 1-(ETHANESULFONYL)-N-(3-METHYL-1-PHENYLBUTYL)PIPERIDINE-4-CARBOXAMIDE

1-(ETHANESULFONYL)-N-(3-METHYL-1-PHENYLBUTYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4497121
M. Wt: 366.5 g/mol
InChI Key: BTIOMPWJVPZYDP-UHFFFAOYSA-N
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Description

1-(ETHANESULFONYL)-N-(3-METHYL-1-PHENYLBUTYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound It is characterized by the presence of a piperidine ring substituted with an ethanesulfonyl group, a phenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ETHANESULFONYL)-N-(3-METHYL-1-PHENYLBUTYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Ethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using ethanesulfonyl chloride under basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or other suitable methods.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(ETHANESULFONYL)-N-(3-METHYL-1-PHENYLBUTYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(ETHANESULFONYL)-N-(3-METHYL-1-PHENYLBUTYL)PIPERIDINE-4-CARBOXAMIDE may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Possible applications in the synthesis of novel materials with unique properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-(3-METHYL-1-PHENYLBUTYL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(ETHANESULFONYL)-N-(3-METHYL-1-PHENYLBUTYL)PIPERIDINE-4-CARBOXAMIDE: can be compared with other piperidine derivatives, sulfonamides, and carboxamides.

    Examples: Compounds like piperidine-4-carboxamide, ethanesulfonyl derivatives, and phenyl-substituted piperidines.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-ethylsulfonyl-N-(3-methyl-1-phenylbutyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-4-25(23,24)21-12-10-17(11-13-21)19(22)20-18(14-15(2)3)16-8-6-5-7-9-16/h5-9,15,17-18H,4,10-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIOMPWJVPZYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC(CC(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(ETHANESULFONYL)-N-(3-METHYL-1-PHENYLBUTYL)PIPERIDINE-4-CARBOXAMIDE

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